![molecular formula C20H22N2O B13758617 [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol: is a complex organic compound featuring an imidazole ring, a phenylethyl group, and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the phenylethyl and methanol groups . The reaction conditions often involve the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the phenylethyl group, leading to various hydrogenated derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde derivatives, while reduction of the imidazole ring can produce saturated imidazole compounds.
科学研究应用
Chemistry: In chemistry, [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. Its imidazole ring can mimic the histidine residues in proteins, making it a valuable tool for studying enzyme mechanisms .
Medicine: Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, including receptors and enzymes, making it a candidate for drug development .
Industry: In industry, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility .
作用机制
The mechanism of action of [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
相似化合物的比较
Benzimidazole: A compound with a fused benzene and imidazole ring, used in various pharmaceutical applications.
Phenylethanol: A simpler compound with a phenyl and ethanol group, lacking the imidazole ring.
Uniqueness: What sets this compound apart is its combination of an imidazole ring with a phenylethyl group and a methanol moiety.
属性
分子式 |
C20H22N2O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
[2-(1-imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol |
InChI |
InChI=1S/C20H22N2O/c1-16(22-12-11-21-15-22)20-13-18(9-10-19(20)14-23)8-7-17-5-3-2-4-6-17/h2-6,9-13,15-16,23H,7-8,14H2,1H3 |
InChI 键 |
WHGZOHDSVKLMAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC(=C1)CCC2=CC=CC=C2)CO)N3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
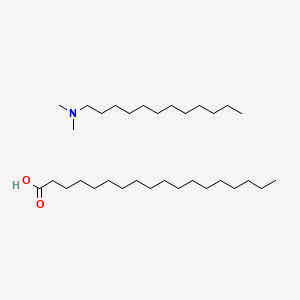

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)

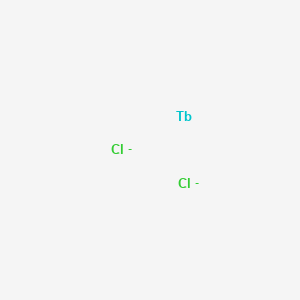
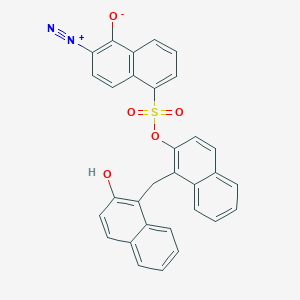

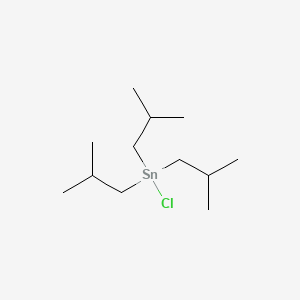

![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
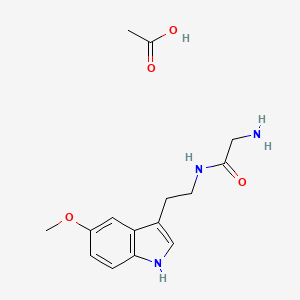

![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
